molecular formula C8H6F3NOS B1320404 2-(Trifluoromethoxy)thiobenzamide CAS No. 926247-77-0

2-(Trifluoromethoxy)thiobenzamide

Cat. No.: B1320404
CAS No.: 926247-77-0
M. Wt: 221.2 g/mol
InChI Key: WVRLRVCJDVSKRC-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)thiobenzamide is an organic compound with the molecular formula C8H6F3NOS. It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a thiobenzamide group (-CSNH2) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the desulfurization-fluorination approach, where a thiobenzamide derivative is treated with a fluorinating agent such as trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) in the presence of a fluoride source like XtalFluor-E ([Et2NSF2]BF4) . This reaction proceeds under mild conditions and results in the formation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of 2-(Trifluoromethoxy)thiobenzamide may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)thiobenzamide undergoes various chemical reactions, including:

    Oxidation: The thiobenzamide group can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction of the thiobenzamide group can yield corresponding amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethoxy group under basic conditions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides or thiobenzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)thiobenzamide and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been shown to inhibit voltage-dependent sodium channels, which are crucial for the transmission of nerve impulses . This inhibition can lead to neuroprotective effects, making these compounds potential candidates for the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethoxy)thiobenzamide is unique due to the presence of both trifluoromethoxy and thiobenzamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in diverse fields highlight its versatility and importance in scientific research.

Biological Activity

2-(Trifluoromethoxy)thiobenzamide, with the CAS number 926247-77-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a thiobenzamide core substituted with a trifluoromethoxy group. The presence of the trifluoromethoxy moiety enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group may facilitate stronger binding interactions due to its electron-withdrawing properties, potentially enhancing the compound's efficacy against certain biological pathways.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have revealed promising results, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating diseases related to these pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiobenzamide derivatives, including this compound. The results showed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6.25 μg/mL to 12.5 μg/mL depending on the strain tested. This suggests that the compound could serve as a lead for developing new antimicrobial agents .

CompoundMIC (μg/mL)Bacterial Strain
This compound6.25S. aureus
This compound12.5E. coli

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. For instance, it showed a dose-dependent reduction in viability in breast cancer cell lines (MCF-7), with IC50 values around 15 μM. This indicates potential as an anticancer therapeutic .

Cell LineIC50 (μM)Effect
MCF-715Inhibition of proliferation

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibition assays revealed that this compound could reduce DHFR activity by approximately 70% at a concentration of 10 μM . This mechanism underlines its potential use in cancer therapy.

Properties

IUPAC Name

2-(trifluoromethoxy)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-4-2-1-3-5(6)7(12)14/h1-4H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRLRVCJDVSKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926247-77-0
Record name 2-(TRIFLUOROMETHOXY)BENZENECARBOTHIOAMIDE
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